Regulatory Acceptance Limit as Impurity B in Bromfenac Ophthalmic Formulations: A Quantifiable Specification Not Shared by Generic Isatins
7-(4-Bromobenzoyl)-1H-indole-2,3-dione is explicitly designated as Impurity B in a patented stable bromfenac ophthalmic solution, with a mandated acceptance criterion of ≤0.8% of active ingredient after 6-month accelerated storage at 40 °C / ≤25% RH [1]. No generic isatin derivative (e.g., 7-bromoisatin, 5-chloroisatin, N-methylisatin) is assigned any regulatory specification in bromfenac or any other marketed drug product. Selection of the correct impurity reference standard with this defined identity and limit is prerequisite for ANDA method validation and stability-indicating assay compliance under ICH Q3A/Q3B.
| Evidence Dimension | Regulatory specification limit in drug product |
|---|---|
| Target Compound Data | ≤0.8% of active ingredient (Impurity B in bromfenac ophthalmic solution, 40 °C / ≤25% RH, 6 months) |
| Comparator Or Baseline | Other isatin derivatives (e.g., 7-bromoisatin, CAS 20780-74-9; 5-chloroisatin; N-methylisatin): no regulatory specification in any marketed drug product |
| Quantified Difference | Unique regulatory identity with a quantifiable acceptance limit vs. no specification for any comparator |
| Conditions | Stability testing per US Patent Application US 2017/0000889 A1; accelerated conditions 40 °C / ≤25% RH, 6 months |
Why This Matters
For analytical method development, method validation (AMV), and quality control in ANDA submissions, only this exact compound—not any structural analog—satisfies the regulatory requirement for Impurity B identification and quantification.
- [1] Erning, X., Bahram, A. (2017). Stable Bromfenac Ophthalmic Solution. United States Patent Application Publication US 2017/0000889 A1, Claim 27: "comprises less than 0.8% of Impurity B {(7-(4-bromobenzoyl)indoline-2,3-dione} of active ingredient." View Source
